molecular formula C8H8ClNO2 B1346049 2-(Chloromethyl)-1-methyl-4-nitrobenzene CAS No. 58966-24-8

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Cat. No.: B1346049
CAS No.: 58966-24-8
M. Wt: 185.61 g/mol
InChI Key: HBCZMIJXNQCIDC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methyl group, and a nitro group

Scientific Research Applications

2-(Chloromethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methyl-4-nitrobenzene typically involves the chloromethylation of 1-methyl-4-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. This method offers good yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperature.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-(Chloromethyl)-1-methyl-4-aminobenzene.

    Oxidation: Formation of 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methyl-4-nitrobenzene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(Chloromethyl)-4-nitrobenzene: Lacks the methyl group, which can affect its physical and chemical properties.

    1-Methyl-4-nitrobenzene: Lacks the chloromethyl group, limiting its use in substitution reactions.

Uniqueness

2-(Chloromethyl)-1-methyl-4-nitrobenzene is unique due to the presence of all three substituents (chloromethyl, methyl, and nitro groups) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZMIJXNQCIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207705
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-24-8
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(2-methyl-5-nitrobenzyl)acetamide (3.12 g; 0.015 mol), phosphorus oxychloride (5.12 g; 0.032 mol) and dimethylformamide (2.19 g; 0.03 mol) in xylene (50 ml) is refluxed for one hour. The reaction mixture is then washed with water and the solvent evaporated. This treatment produces 2.36 g (i.e., 85% yield) of product having a melting point of 56° to 62° C.
Name
N-(2-methyl-5-nitrobenzyl)acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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